Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile
Technical Whitepaper: Chemical Structure, Synthesis, and Applications of 3,5-Dimethyl-1H-pyrrole-2-carbonitrile
Executive Summary
As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as the foundational architecture for complex molecular design. Among these, 3,5-dimethyl-1H-pyrrole-2-carbonitrile (CAS: 4513-92-2) stands out as a highly versatile, electron-modulated scaffold. Characterized by a finely tuned "push-pull" electronic system—driven by the electron-withdrawing cyano group at C2 and the electron-donating methyl groups at C3 and C5—this molecule is a critical intermediate in advanced organic synthesis.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, a self-validating mechanistic protocol for its synthesis, and its broad-spectrum applications ranging from oncology drug discovery (kinase inhibitors)[1] to porphyrinoid macrocycle assembly and agricultural flavor profiling[2].
Chemical Identity and Physicochemical Profiling
The structural uniqueness of 3,5-dimethyl-1H-pyrrole-2-carbonitrile lies in its substitution pattern. The cyano group at the 2-position significantly reduces the electron density of the pyrrole ring compared to an unsubstituted pyrrole. This makes the molecule more resistant to oxidative degradation while strategically deactivating the C4 position toward electrophilic aromatic substitution, allowing for highly controlled downstream functionalization (e.g., Vilsmeier-Haack formylation).
The table below summarizes the critical quantitative data required for computational modeling and analytical verification[3].
| Physicochemical Property | Value |
| IUPAC Name | 3,5-dimethyl-1H-pyrrole-2-carbonitrile |
| CAS Registry Number | 4513-92-2 |
| Molecular Formula | C7H8N2 |
| Molecular Weight | 120.15 g/mol |
| SMILES String | CC1=CC(=C(N1)C#N)C |
| InChIKey | CTILJTUXIQXEOW-UHFFFAOYSA-N |
| Topological Polar Surface Area (TPSA) | 39.6 Ų |
| XLogP3 (Lipophilicity) | 1.5 |
| Hydrogen Bond Donors | 1 (Pyrrole NH) |
| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) |
Mechanistic Synthesis: The Modified Knorr Pathway
The de novo synthesis of highly substituted pyrroles typically relies on the Knorr pyrrole synthesis. To achieve the specific 3,5-dimethyl-2-carbonitrile substitution pattern, a modified condensation between an activated 1,3-diketone (acetylacetone) and an
Experimental Protocol: Self-Validating Synthesis Workflow
Causality & Rationale: Free
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Precursor Activation (pH Control): Dissolve aminoacetonitrile hydrochloride (1.0 eq) in a 0.5 M aqueous sodium acetate buffer (pH 4.5). Why: The buffer liberates the free amine kinetically while preventing rapid degradation, ensuring the nucleophile is available for the incoming electrophile.
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Electrophile Addition (Thermal Control): Cool the solution to 0 °C and add acetylacetone (1.1 eq) dropwise over 30 minutes under vigorous stirring. Why: The low temperature minimizes the self-condensation of the diketone and traps the kinetic enamine intermediate before uncontrolled polymerization can occur.
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Cyclization & Aromatization: Gradually heat the reaction mixture to 60 °C and maintain for 2 hours. Why: While enamine formation is rapid, the intramolecular nucleophilic attack of the activated methylene onto the second carbonyl requires thermal activation. The acidic medium facilitates the elimination of water (-H₂O), driving the thermodynamic formation of the aromatic pyrrole ring.
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Isolation: Cool the mixture to 4 °C. The target 3,5-dimethyl-1H-pyrrole-2-carbonitrile will precipitate as a crystalline solid. Filter and wash with cold water.
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Analytical Validation: Recrystallize from ethanol/water. Validate the structure via ¹H-NMR (CDCl₃): Look for the characteristic broad pyrrole NH singlet (~8.5 ppm), the isolated C4-H proton (~5.9 ppm), and two distinct methyl singlets (~2.2 and 2.3 ppm).
Figure 1: Workflow of the modified Knorr-type synthesis for the target pyrrole core.
Advanced Applications in Drug Development and Materials
The dual nature of 3,5-dimethyl-1H-pyrrole-2-carbonitrile—possessing both a hydrogen-bond donor (NH) and a linear hydrogen-bond acceptor (C#N)—makes it a privileged scaffold across multiple scientific domains.
Oncology: Kinase Inhibitor Scaffolds
In rational drug design, the pyrrole ring frequently acts as a bioisostere for indole or purine rings. This specific carbonitrile derivative is a critical precursor in the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine derivatives[1]. These compounds are potent, ATP-competitive inhibitors of Cyclin-dependent kinases (specifically CDK2 and CDK4), which are primary targets in cell-cycle dysregulated malignancies. The cyano group provides a highly directional vector for interacting with the kinase hinge region, significantly improving binding affinity (
Porphyrinoid Chemistry: N-Confused Macrocycles
Beyond small-molecule therapeutics, this pyrrole is utilized in the synthesis of advanced macrocycles. Research by Montforts et al. demonstrated its utility in the assembly of N-confused nickel tetrahydrobilins. The electron-withdrawing nature of the cyano group at the periphery of the macrocycle induces unusual oxidation states and alters the photophysical properties of the resulting chlorins and porphyrins, which are heavily investigated for Photodynamic Therapy (PDT).
Biological Volatile Organic Compounds (VOCs)
Interestingly, 3,5-dimethyl-1H-pyrrole-2-carbonitrile is not exclusively a synthetic artifact; it has been identified as a naturally occurring Volatile Organic Compound (VOC). Advanced Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry (HS-SPME-GC-MS) has detected this molecule in the defense emissions of Tulbaghia violacea (society garlic) following plant wounding[4]. Furthermore, it has been quantified as a characteristic aroma marker contributing to the complex olfactory profile of GABA sun-dried green tea and raw Pu-erh tea[2].
References
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PubChem. "3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165." National Center for Biotechnology Information.[Link]
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BindingDB. "BDBM8074 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine deriv. 8e." Binding Database.[Link]
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Montforts, F.-P., et al. "Unusual Oxidation in the Course of Synthesis of N-Confused Nickel Tetrahydrobilins." Heterocycles, 2011, 82, 1503-1514.[Link]
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MDPI Foods. "The Characteristic Aroma Compounds of GABA Sun-Dried Green Tea and Raw Pu-Erh Tea Determined by Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry and Relative Odor Activity Value." Foods, 2024.[Link]
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MDPI Molecules. "The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding." Molecules, 2021.[Link]
Sources
- 1. BindingDB BDBM8074 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine deriv. 8e::4-{2-[(3-hydroxyphenyl)amino]pyrimidin-4-yl}-3,5-dimethyl-1H-pyrrole-2-carbonitrile [bindingdb.org]
- 2. mdpi.com [mdpi.com]
- 3. 3,5-dimethyl-1H-pyrrole-2-carbonitrile | C7H8N2 | CID 2763165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
